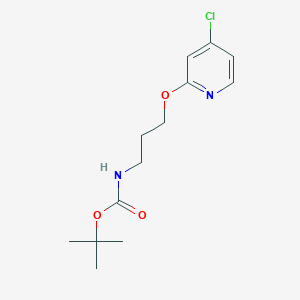
5,7-Dihydroxy-2-(4-hydroxyphenyl)-8-methyl-4H-1-benzopyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dihydroxy-2-(4-hydroxyphenyl)-8-methyl-4H-chromen-4-one is a flavonoid compound known for its diverse biological activities. It is a type of flavone, which is a subclass of flavonoids, and is characterized by its chromen-4-one backbone with hydroxyl groups at positions 5, 7, and 4’ and a methyl group at position 8. This compound is found in various plants and has been studied for its potential health benefits and applications in different scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dihydroxy-2-(4-hydroxyphenyl)-8-methyl-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with appropriate phenolic precursors.
Condensation Reaction: A condensation reaction between a phenolic aldehyde and a diketone is carried out under acidic or basic conditions to form the chromen-4-one structure.
Hydroxylation: Hydroxyl groups are introduced at specific positions through hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Methylation: The methyl group at position 8 is introduced using methylating agents such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5,7-Dihydroxy-2-(4-hydroxyphenyl)-8-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chromen-4-one structure can be reduced to form dihydroflavones.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Quinones, hydroxylated derivatives.
Reduction Products: Dihydroflavones.
Substitution Products: Halogenated, nitrated, or sulfonated flavones.
科学的研究の応用
5,7-Dihydroxy-2-(4-hydroxyphenyl)-8-methyl-4H-chromen-4-one has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a precursor for the synthesis of more complex flavonoids and as a model compound for studying flavonoid chemistry.
Biology: Investigated for its antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Potential therapeutic agent for diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders due to its bioactive properties.
Industry: Utilized in the development of natural health products, dietary supplements, and cosmetics.
作用機序
The mechanism of action of 5,7-dihydroxy-2-(4-hydroxyphenyl)-8-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Antimicrobial Activity: Disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.
Anticancer Activity: Induces apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.
類似化合物との比較
Similar Compounds
Apigenin: 5,7-Dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one, lacks the methyl group at position 8.
Naringenin: 5,7-Dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one, a flavanone with a similar structure but different bioactivities.
Luteolin: 5,7,3’,4’-Tetrahydroxyflavone, has an additional hydroxyl group at position 3’.
Uniqueness
5,7-Dihydroxy-2-(4-hydroxyphenyl)-8-methyl-4H-chromen-4-one is unique due to the presence of the methyl group at position 8, which can influence its chemical reactivity and biological activity. This structural feature may enhance its lipophilicity and ability to interact with specific molecular targets, distinguishing it from other similar flavonoids.
特性
CAS番号 |
5594-99-0 |
|---|---|
分子式 |
C16H12O5 |
分子量 |
284.26 g/mol |
IUPAC名 |
5,7-dihydroxy-2-(4-hydroxyphenyl)-8-methylchromen-4-one |
InChI |
InChI=1S/C16H12O5/c1-8-11(18)6-12(19)15-13(20)7-14(21-16(8)15)9-2-4-10(17)5-3-9/h2-7,17-19H,1H3 |
InChIキー |
YXIWGOWCOPLSJZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=C(C=C1O)O)C(=O)C=C(O2)C3=CC=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-Oxo-2',3',5',6'-tetrahydrospiro[isochroman-3,4'-thiopyran]-4-carboxylic acid](/img/structure/B15064155.png)

![5,8,9-Trimethoxy-3a,4-dihydronaphtho[2,3-c]furan-1(3H)-one](/img/structure/B15064169.png)

![Ethyl (2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)carbamate](/img/structure/B15064180.png)

![Butanamide, N-[(4-butyl-2,3-dihydro-1H-inden-1-yl)methyl]-](/img/structure/B15064185.png)

